molecular formula C18H28N4O4S B2404194 (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 1706103-55-0

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No. B2404194
CAS RN: 1706103-55-0
M. Wt: 396.51
InChI Key: CXQMRURFEVSGDE-UHFFFAOYSA-N
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Description

The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic molecule. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial Activity : A series of compounds, including oxime derivatives of piperidin-4-yl)methanone, were synthesized and evaluated for their in vitro antibacterial and antifungal activities. Compounds exhibited good antimicrobial activity against various pathogenic bacterial and fungal strains, suggesting their potential as leads for developing new antimicrobial agents (Mallesha & Mohana, 2014).

  • Structural Studies : Research involving the synthesis and structural analysis of compounds like 1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol has contributed to a deeper understanding of molecular conformations and interactions. X-ray diffraction studies have shown that these molecules can adopt specific conformations, which might be crucial for their biological activities (Naveen et al., 2015).

  • Enzyme Inhibition and Molecular Docking : Some synthesized compounds, including those bearing the 1,3,4-oxadiazole moiety and piperidin-1-ylsulfonyl groups, were screened for their inhibitory activity against the butyrylcholinesterase enzyme. Molecular docking studies helped in identifying the binding affinities and orientations of these compounds within the enzyme's active site, highlighting the importance of specific amino acid residues for binding stability (Khalid et al., 2016).

Antitumor and Antituberculosis Studies

  • Antitumor and Antituberculosis Activities : Derivatives of cyclopropyl and piperazine have been synthesized and evaluated for their in vitro anticancer and antituberculosis activities. Some compounds exhibited significant activity, suggesting their potential as therapeutic agents against cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

properties

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O4S/c1-27(24,25)22-9-6-15(7-10-22)18(23)21-8-2-3-13(12-21)11-16-19-17(20-26-16)14-4-5-14/h13-15H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQMRURFEVSGDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

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